4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
CAS No.: 19871-37-5
Cat. No.: VC14812937
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19871-37-5 |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H14N2O4S/c1-10-3-7-13(8-4-10)21(19,20)15-14-9-12(16(17)18)6-5-11(14)2/h3-9,15H,1-2H3 |
| Standard InChI Key | PFHQXNWGHSJUIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-Methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide (molecular formula: C₁₄H₁₄N₂O₅S) features a benzene ring core substituted with a methyl group at the para position and a sulfonamide group linked to a 2-methyl-5-nitrophenyl moiety. The molecular weight is approximately 322.34 g/mol, with the nitro group at the meta position relative to the sulfonamide linkage .
The sulfonamide functional group (–SO₂NH–) confers polarity and hydrogen-bonding capacity, critical for interactions with biological targets. X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonds between the sulfonamide oxygen and adjacent aromatic hydrogens .
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related sulfonamides identifies key vibrational modes:
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S=O asymmetric stretching at 1,320–1,160 cm⁻¹
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N–H bending at 1,550–1,500 cm⁻¹
Nuclear magnetic resonance (NMR) data for similar structures show aromatic protons in the δ 7.2–8.5 ppm range, with methyl groups resonating at δ 2.3–2.7 ppm .
Synthesis and Manufacturing
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, the proposed pathway involves:
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Sulfonation: 4-Methylbenzenesulfonyl chloride reacts with 2-methyl-5-nitroaniline in anhydrous dichloromethane.
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Deprotonation: Triethylamine (TEA) neutralizes HCl byproducts.
Yields for analogous reactions range from 37% to 99%, depending on substituent electronic effects and steric hindrance .
Optimization Challenges
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Nitro Group Reactivity: The electron-withdrawing nitro group reduces amine nucleophilicity, necessitating elevated temperatures (80–100°C) or prolonged reaction times.
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Byproduct Formation: Competing N-alkylation or oxidation side reactions require careful stoichiometric control .
Physicochemical Properties
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Density | 1.414 g/cm³ | |
| Boiling Point | 457.9°C | |
| LogP (Partition Coefficient) | 4.38 |
The high logP value suggests lipophilicity, enhancing membrane permeability in biological systems .
Solubility and Stability
Sulfonamides generally exhibit low water solubility (<1 mg/mL) but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic or basic conditions due to sulfonamide hydrolysis.
Applications in Research and Industry
Pharmaceutical Development
Sulfonamides serve as precursors for antibacterial agents, carbonic anhydrase inhibitors, and protease inhibitors. The nitro group in 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide may facilitate prodrug strategies, with nitroreductase enzymes activating the compound in hypoxic tumor environments.
Material Science
Sulfonamide-based polymers exhibit high thermal stability (decomposition temperatures >300°C), making them candidates for high-performance plastics .
Comparative Analysis with Structural Analogues
Fluorinated analogues exhibit improved pharmacokinetics due to reduced cytochrome P450-mediated metabolism .
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